![molecular formula C4H5F2N3 B1415128 1-(difluoromethyl)-1H-pyrazol-4-amine CAS No. 1174309-16-0](/img/structure/B1415128.png)
1-(difluoromethyl)-1H-pyrazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrazol-4-carboxamides, has been reported. These compounds were synthesized and their structures confirmed by 1H NMR and HRMS analyses . The synthetic route involved the formation of an intermediate, which was then used to synthesize the final compound .Molecular Structure Analysis
While specific structural analysis data for “1-(difluoromethyl)-1H-pyrazol-4-amine” was not found, it’s known that the structure of related compounds can be determined using techniques like X-ray diffraction .Chemical Reactions Analysis
Difluoromethylation processes have seen significant advances, with methods developed for transferring CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
1-(Difluoromethyl)-1H-pyrazol-4-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, Yu et al. (2013) demonstrated the efficient synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals through a one-pot, three-component process, which shows promise for drug discovery applications (Yu et al., 2013).
Pharmaceutical Process Development
In pharmaceuticals, 1-(difluoromethyl)-1H-pyrazol-4-amine derivatives are key intermediates. Yang et al. (2014) developed an environmentally friendly and cost-effective route for large-scale preparation of novel oxazolidinone antibacterials, using such intermediates (Yang et al., 2014).
Structural and Biological Studies
These compounds are also important in structural biology and pharmacology. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and analyzed their structure and bioactivities, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Catalysis Research
In the field of catalysis, Wu et al. (2014) explored Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, revealing a method for aminating existing drugs with primary or secondary N-benzoate alkylamines (Wu et al., 2014).
Antifungal Activity
Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activity against phytopathogenic fungi, with some compounds displaying significant activities (Du et al., 2015).
Nonlinear Optical Chromophores
Shelkovnikov et al. (2019) utilized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles for the synthesis of donor–acceptor dyes as potential nonlinear electro-optics chromophores (Shelkovnikov et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds, such as difluoromethylornithine (dfmo), target the enzyme ornithine decarboxylase (odc) in the polyamine biosynthetic pathway . This enzyme plays a crucial role in cell growth and differentiation .
Mode of Action
Compounds with similar structures, such as dfmo, inhibit the activity of odc, thereby reducing the production of polyamines that are essential for cell growth and differentiation .
Biochemical Pathways
Similar compounds like dfmo are known to affect the polyamine biosynthetic pathway by inhibiting the enzyme odc . This results in a decrease in the levels of polyamines, which are crucial for cell growth and differentiation .
Result of Action
Similar compounds like dfmo are known to exert cytostatic effects on mammalian cells and tissues, meaning they inhibit cell proliferation .
Action Environment
It is known that the efficacy of similar compounds like dfmo can be influenced by various factors, including the dose administered and the specific characteristics of the disease being treated .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZVNUKJBUJJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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